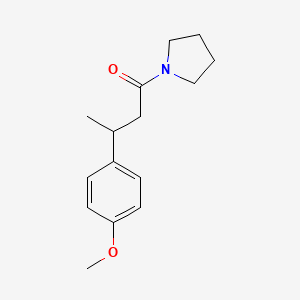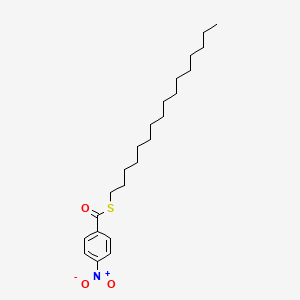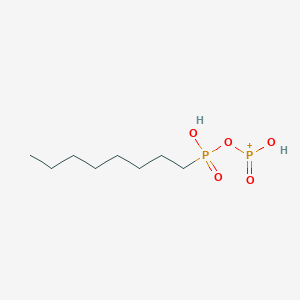
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is a complex organophosphorus compound It is characterized by the presence of two hydroxyl groups, an octyl chain, and a dioxo-diphosphoxan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium typically involves the reaction of octyl alcohol with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then treated with a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The octyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted phosphoxan derivatives, alcohols, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxy-3-methyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Similar structure but with a methyl group instead of an octyl chain.
1,3-Dihydroxy-3-ethyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Contains an ethyl group instead of an octyl chain.
Uniqueness
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is unique due to its longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
92633-76-6 |
|---|---|
Fórmula molecular |
C8H19O5P2+ |
Peso molecular |
257.18 g/mol |
Nombre IUPAC |
hydroxy-[hydroxy(octyl)phosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C8H18O5P2/c1-2-3-4-5-6-7-8-15(11,12)13-14(9)10/h2-8H2,1H3,(H-,9,10,11,12)/p+1 |
Clave InChI |
WEORNAANRUCPST-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCP(=O)(O)O[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
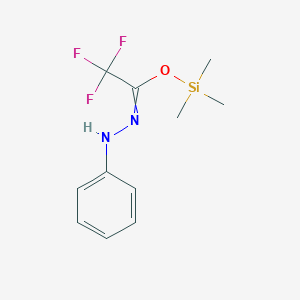
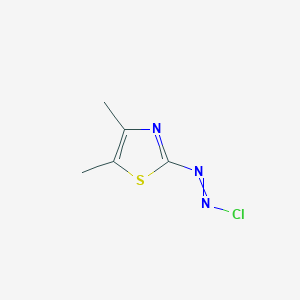
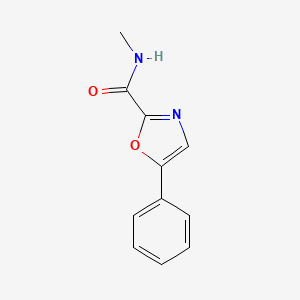
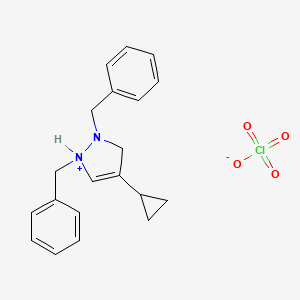
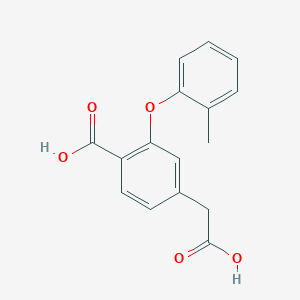
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
